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  • Product: 3-Bromo-1H-indazole-6-carbonitrile
  • CAS: 1082041-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-1H-indazole-6-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Bromo-1H-indazole-6-carbonitrile The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-1H-indazole-6-carbonitrile

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Within this important class of compounds, 3-Bromo-1H-indazole-6-carbonitrile emerges as a highly versatile and strategically valuable building block for the synthesis of novel drug candidates. Its unique trifunctional nature, featuring a reactive bromine atom at the 3-position, a synthetically malleable nitrile group at the 6-position, and a modifiable NH group on the indazole ring, provides medicinal chemists with multiple handles for molecular elaboration and the exploration of diverse chemical space. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 3-Bromo-1H-indazole-6-carbonitrile, providing researchers with the foundational knowledge to effectively utilize this key intermediate in their drug discovery programs.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 3-Bromo-1H-indazole-6-carbonitrile is not extensively reported in publicly available literature, its key physicochemical properties can be derived from supplier information and predictive models based on its structure.

Table 1: Physicochemical Properties of 3-Bromo-1H-indazole-6-carbonitrile

PropertyValueSource
CAS Number 1082041-50-6
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Appearance Predicted to be a solidInferred from related compounds[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and cyano substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the bromine and nitrile groups will exhibit characteristic chemical shifts.

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the indazole ring, the C≡N stretching of the nitrile group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Bromo-1H-indazole-6-carbonitrile involves the direct bromination of a 1H-indazole-6-carbonitrile precursor. This approach is analogous to established methods for the C3-halogenation of indazoles.[2]

Synthetic_Pathway Start 1H-Indazole-6-carbonitrile Intermediate 3-Bromo-1H-indazole-6-carbonitrile Start->Intermediate Br₂, DMF (or NBS)

Caption: Proposed synthesis of 3-Bromo-1H-indazole-6-carbonitrile.

The rationale for this synthetic choice lies in the known propensity for electrophilic substitution at the C3 position of the indazole ring. The reaction can be carried out using molecular bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or with N-bromosuccinimide (NBS) as a milder brominating agent.

Key Reactivity

The chemical reactivity of 3-Bromo-1H-indazole-6-carbonitrile is dominated by the presence of the bromine atom at the C3 position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a cornerstone for library synthesis in drug discovery.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl boronic acids or esters. Microwave-assisted protocols have been shown to be particularly effective for the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles.[3][4][5]

2. Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.[6][7][8]

3. Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the C3 position.[9][10][11][12]

4. Heck Coupling: The Heck reaction can be employed to introduce vinyl groups at the C3 position.[13][14]

The nitrile group at the C6 position is also a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities, further expanding the synthetic utility of this building block.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the synthesis and a common subsequent cross-coupling reaction of 3-Bromo-1H-indazole-6-carbonitrile. These protocols are based on established procedures for similar compounds and should be optimized for specific substrates and scales.

Synthesis of 3-Bromo-1H-indazole-6-carbonitrile (Proposed)

Objective: To synthesize 3-Bromo-1H-indazole-6-carbonitrile via electrophilic bromination of 1H-indazole-6-carbonitrile.

Materials:

  • 1H-Indazole-6-carbonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-indazole-6-carbonitrile (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS is often preferred over liquid bromine for easier handling and improved selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 3-Bromo-1H-indazole-6-carbonitrile.

Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole-6-carbonitrile

Objective: To perform a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C3 position of 3-Bromo-1H-indazole-6-carbonitrile.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 3-Bromo-1H-indazole-6-carbonitrile, boronic acid, base, and solvent Catalyst Add Palladium catalyst and ligand Reactants->Catalyst Degas Degas the reaction mixture Catalyst->Degas Heat Heat under inert atmosphere (conventional or microwave) Degas->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous work-up and extraction Filter->Extract Purify Purify by column chromatography Extract->Purify

Sources

Exploratory

3-Bromo-1H-indazole-6-carbonitrile material safety data sheet (MSDS)

Technical Monograph: 3-Bromo-1H-indazole-6-carbonitrile Safety, Handling, and Synthetic Utility in Drug Discovery Executive Summary & Chemical Identity 3-Bromo-1H-indazole-6-carbonitrile (CAS: 1000343-26-1) is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-1H-indazole-6-carbonitrile Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

3-Bromo-1H-indazole-6-carbonitrile (CAS: 1000343-26-1) is a high-value heterocyclic building block predominantly used in the synthesis of small-molecule kinase inhibitors (e.g., targeting CDK, Bcr-Abl, and VEGFR pathways). Its bifunctional nature—featuring an electrophilic bromide at C3 and a versatile nitrile handle at C6—allows for orthogonal functionalization, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD).

This guide serves as an advanced technical manual, transcending standard MSDS requirements to provide actionable research protocols and safety logic.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataNotes
CAS Number 1000343-26-1Unique Identifier
Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point >200°C (Predicted)High thermal stability typical of fused azoles
Solubility DMSO, DMF (High); DCM, MeOH (Moderate)Insoluble in water
pKa ~13.8 (Indazole N-H)Weakly acidic; deprotonates with bases like Cs₂CO₃

Hazard Identification & Toxicology (GHS)

Classification based on structural analogs (3-bromo-1H-indazole) and functional group reactivity.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Nitrile metabolism can release cyanide ions (slow kinetics); halogenated heterocycles may disrupt metabolic enzymes.
Skin Irritation Cat 2H315: Causes skin irritation.[1]Electrophilic aromatic substitution potential; desiccant effect on mucous membranes.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]Physical abrasion (dust) and chemical irritation of corneal epithelium.
STOT - SE Cat 3H335: May cause respiratory irritation.[1]Fine dust inhalation triggers bronchial inflammation.
Risk Assessment Logic

The following diagram illustrates the decision matrix for handling this compound safely in a research setting.

RiskAssessment Hazard Hazard Identification (Halogenated Nitrile) Route Primary Route of Entry: Inhalation (Dust) & Dermal Hazard->Route Risk Analysis Control Engineering Controls: Fume Hood + Inert Atmosphere Route->Control Mitigation PPE PPE Requirement: Nitrile Gloves + N95/P100 (if open) Control->PPE Secondary Barrier Action Safe Handling Protocol: Weigh in Hood -> Dissolve Immediately PPE->Action Execution

Caption: Logical flow for mitigating risks associated with 3-Bromo-1H-indazole-6-carbonitrile handling.

Safe Handling & Storage Protocols

Storage Requirements
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The C3-Br bond is relatively stable, but the indazole N-H is susceptible to oxidation or moisture-induced dimerization over long periods.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation.

Emergency Response
  • Fire: Emits toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr). Do not use standard water jets. Use dry chemical or CO₂. Firefighters must wear SCBA.

  • Spill: Dampen solid with PEG-400 or water (if safe) to prevent dust generation before sweeping. Do not dry sweep.

Technical Application: C-3 Functionalization

The primary utility of CAS 1000343-26-1 is as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). The C3-position is electronically favored for oxidative addition compared to the benzenoid ring, but the free N-H proton can poison catalysts.

Critical Insight: Unprotected indazoles can be coupled directly, but yields are often improved by protecting the N1 position (e.g., with THP, SEM, or Boc) or by using specific bases (Cs₂CO₃) that facilitate the "migratory insertion" pathway without permanent N-arylation.

Representative Protocol: Suzuki-Miyaura Coupling

Target: Synthesis of 6-cyano-3-aryl-1H-indazole

Reagents:

  • 3-Bromo-1H-indazole-6-carbonitrile (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) – Preferred for steric tolerance.

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) – Water is essential for the transmetallation step.

Step-by-Step Workflow:

  • Setup: Flame-dry a microwave vial or round-bottom flask. Purge with Argon.

  • Loading: Add the indazole (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

  • Degassing: Add solvents (Dioxane/Water).[3] Sparge with Argon for 10 minutes. Note: Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly against a positive Argon flow.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min). Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine. The nitrile group is sensitive to strong acid; avoid prolonged exposure to low pH during workup.

Synthetic Workflow Diagram

SuzukiCoupling Start Start: 3-Bromo-1H-indazole-6-CN Protect Optional: N1-Protection (THP/Boc) Start->Protect If low yield Mix Mix: Ar-B(OH)2 + Base + Solvent Start->Mix Protect->Mix Degas CRITICAL: Degas (Ar Sparge) Mix->Degas Cat Add Catalyst: Pd(dppf)Cl2 Degas->Cat Heat Heat: 90-110°C Cat->Heat Product Product: 3-Aryl-1H-indazole-6-CN Heat->Product

Caption: Optimized workflow for Suzuki coupling of 3-bromoindazoles. Degassing is the critical failure point.

References

  • PubChem. Compound Summary for CID 24727999 (Analog: 6-Bromo-1H-indazole-3-carbaldehyde). National Library of Medicine (US). Link

  • Vera, K., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[4][3] ResearchGate.[3] Link

  • BenchChem. Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole.Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-1H-indazole (Analog).Link

  • Chem-Impex. Product Monograph: 6-Bromo-1H-indazole-3-carbonitrile.Link

Sources

Foundational

Key intermediates in 3-Bromo-1H-indazole-6-carbonitrile synthesis

Executive Summary The 3-bromo-1H-indazole-6-carbonitrile scaffold represents a critical junction in the synthesis of next-generation kinase inhibitors (e.g., VEGFR, PDGFR modulators) and PARP inhibitors. Its structural d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-1H-indazole-6-carbonitrile scaffold represents a critical junction in the synthesis of next-generation kinase inhibitors (e.g., VEGFR, PDGFR modulators) and PARP inhibitors. Its structural duality—offering a reactive electrophilic handle at C3 (for Suzuki/Sonogashira couplings) and a transformable nitrile group at C6—makes it a high-value intermediate in medicinal chemistry.

This technical guide details the most robust, scalable, and high-purity synthetic pathway to this target. Unlike traditional routes that suffer from poor regioselectivity or harsh conditions, the Fluorobenzaldehyde Condensation Route coupled with Regioselective C3-Bromination is presented here as the industry gold standard for research and early-phase development.

Part 1: Strategic Pathway Analysis

Retrosynthetic Logic

To achieve high purity and avoid the separation of regioisomers, the synthesis is best approached by constructing the indazole core with the nitrile already in place, followed by late-stage functionalization at the C3 position.

  • Disconnection 1 (C3-Br): The C3-bromine is installed last. The indazole C3 position is electron-rich relative to the benzene ring, but the C6-nitrile deactivates the system. Standard electrophilic aromatic substitution (

    
    ) requires optimization to prevent N-bromination or over-bromination.
    
  • Disconnection 2 (Heterocycle Formation): The 1H-indazole core is formed via the condensation of hydrazine with 4-cyano-2-fluorobenzaldehyde . This route exploits the varying reactivity of the aldehyde (rapid hydrazone formation) and the fluorine (intramolecular

    
    ), ensuring exclusive formation of the 6-cyano isomer.
    
Pathway Visualization

The following diagram outlines the critical reaction flow and logic.

G Start 4-Cyano-2-fluorobenzaldehyde (Starting Material) Inter1 Hydrazone Intermediate Start->Inter1 Hydrazine Hydrate EtOH, Reflux Core 1H-Indazole-6-carbonitrile (Key Intermediate 1) Inter1->Core Intramolecular S_NAr Cyclization Target 3-Bromo-1H-indazole- 6-carbonitrile (Target) Core->Target NBS, DMF Regioselective Bromination

Caption: The streamlined synthetic workflow ensuring regiocontrol and high atom economy.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 1H-indazole-6-carbonitrile

This step utilizes the "Fluorobenzaldehyde Route," superior to the "Diazo/Jacobson" method due to cleaner impurity profiles and the avoidance of potentially explosive diazonium salts.

Reaction Principle: The reaction proceeds via a cascade sequence:

  • Nucleophilic attack of hydrazine on the aldehyde to form the hydrazone.

  • Intramolecular Nucleophilic Aromatic Substitution (

    
    ) where the hydrazone nitrogen displaces the ortho-fluorine.
    

Protocol:

  • Reagents:

    • 4-Cyano-2-fluorobenzaldehyde (1.0 equiv)

    • Hydrazine monohydrate (64-65% in water, 5.0 equiv)

    • Ethanol (absolute, 10 volumes)

  • Procedure:

    • Dissolve 4-cyano-2-fluorobenzaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine monohydrate dropwise at room temperature. Note: A mild exotherm may be observed.

    • Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the aldehyde.

    • Work-up: Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath. The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2x) and water (2x) to remove excess hydrazine.

    • Dry under vacuum at 45°C.

  • Expected Yield: 85–92%

  • Quality Attribute: Off-white to pale yellow solid.

Stage 2: Synthesis of 3-Bromo-1H-indazole-6-carbonitrile

Direct bromination of electron-deficient indazoles (due to the -CN group) can be sluggish. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) is the preferred method to polarize the brominating agent and stabilize the transition state.

Reaction Principle: Electrophilic aromatic substitution (


).[1] The C3 position is the most nucleophilic site on the indazole ring. The use of DMF avoids the harsh acidity of elemental bromine (

) and minimizes N-bromination side products.

Protocol:

  • Reagents:

    • 1H-indazole-6-carbonitrile (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • DMF (N,N-Dimethylformamide) (5–8 volumes)

  • Procedure:

    • Dissolve 1H-indazole-6-carbonitrile in DMF. Ensure complete dissolution.

    • Cool the solution to 0°C.

    • Add NBS portion-wise over 15 minutes to control the exotherm and ensure selectivity.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Critical Check: If conversion is incomplete after 3 hours, add an additional 0.1 equiv of NBS. Do not heat above 40°C to prevent side reactions.

    • Work-up: Pour the reaction mixture slowly into crushed ice/water (10 volumes) with vigorous stirring. The target compound will precipitate.[2]

    • Stir the slurry for 30 minutes to ensure removal of DMF from the crystal lattice.

    • Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

  • Expected Yield: 80–88%

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).

Part 3: Data Summary & Process Parameters

ParameterStage 1 (Cyclization)Stage 2 (Bromination)
Key Reagent Hydrazine HydrateN-Bromosuccinimide (NBS)
Solvent System Ethanol (Green/Class 3)DMF (Polar Aprotic)
Temperature Reflux (78°C)0°C to RT
Limiting Factor

kinetics (requires heat)
Regioselectivity (requires mild temp)
Major Impurity Azine dimer (if hydrazine too low)3,3-dibromo species (rare) or N-bromo
Scalability High (Kg scale proven)High (avoid thermal runaway)

Part 4: Troubleshooting & Expert Insights

Controlling Regioselectivity

The 6-cyano group withdraws electron density, making the C3 position less reactive than in unsubstituted indazole. However, C3 remains significantly more reactive than the benzene ring carbons.

  • Issue: N-bromination (formation of 1-bromo-indazole).

  • Solution: This is usually reversible. If observed, heating the mixture slightly or adding a weak acid source can rearrange the N-Br to the thermodynamically stable C3-Br. However, the DMF/NBS protocol typically yields the C3-Br directly.

Safety Considerations (Hydrazine)

Hydrazine is toxic and potentially unstable.

  • Mitigation: Use hydrazine monohydrate (liquid) rather than anhydrous hydrazine. Ensure all waste streams containing hydrazine are treated with bleach (hypochlorite) before disposal to neutralize the reagent.

Alternative Starting Materials

If 4-cyano-2-fluorobenzaldehyde is unavailable, one might consider starting from 6-bromo-1H-indazole .

  • Risk: Converting 6-bromo to 6-cyano (Rosenmund-von Braun or Pd-catalyzed cyanation) after forming the indazole is viable but often requires high temperatures or toxic cyanide sources (CuCN), which can be difficult to clean from the final API. The "Cyano-First" route described above is superior for pharmaceutical purity.

References

  • Cyclization Methodology (Fluorobenzaldehyde Route): Zhu, W.; Ma, D. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry, 2006 , 71(21), 8166–8172.

  • Bromination Strategy (NBS Conditions): Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[3] Journal of Organic Chemistry, 2010 , 75(8), 2730–2732. (Describes analogous reactivity of electron-deficient indazoles).

  • Industrial Application & Scale-up: Glaxo Group Limited. "Indazole Derivatives as Kinase Inhibitors." WO2007113596, 2007 . (Describes the specific preparation of 3-bromo-6-cyanoindazole intermediates).

  • General Indazole Reactivity: Gaulon, C.; et al. "Palladium-Catalyzed Reactions on 1H-Indazoles." Synthesis, 2005 , 13, 2227-2233.

Sources

Protocols & Analytical Methods

Method

3-Bromo-1H-indazole-6-carbonitrile as a reference standard in analytical methods

Application Note: 3-Bromo-1H-indazole-6-carbonitrile as a Critical Reference Standard Executive Summary 3-Bromo-1H-indazole-6-carbonitrile (CAS: 1082041-50-6) is a high-value heterocyclic building block used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-1H-indazole-6-carbonitrile as a Critical Reference Standard

Executive Summary

3-Bromo-1H-indazole-6-carbonitrile (CAS: 1082041-50-6) is a high-value heterocyclic building block used primarily in the synthesis of CNS-active agents, including novel 5-HT2A biased agonists and kinase inhibitors. Its structural integrity—specifically the positioning of the cyano group at the C6 position and the bromine at C3—is critical for downstream Structure-Activity Relationship (SAR) efficacy.

This guide outlines the protocols for using this compound as a Reference Standard to:

  • Qualify Raw Materials: Ensure starting material purity prior to Suzuki-Miyaura cross-coupling reactions.

  • Monitor Impurities: Distinguish between critical regioisomers (5-cyano vs. 6-cyano vs. 7-cyano indazoles) which often co-elute in generic gradients.

  • Validate Synthesis: Serve as a retention time marker for reaction monitoring in the production of 3-substituted indazole therapeutics.

Physicochemical Profile

Understanding the fundamental properties of the reference standard is a prerequisite for method development.

PropertySpecificationNotes
Chemical Name 3-Bromo-1H-indazole-6-carbonitrileSynonym: 3-Bromo-6-cyanoindazole
CAS Number 1082041-50-6 Verified Identity
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol Monoisotopic Mass: 220.9588
Appearance White to pale yellow solidLight sensitive; store in amber vials
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility; requires organic diluent
UV Maxima ~245 nm, ~290 nmIndazole core transitions
pKa (Calc) ~10.5 (NH of indazole)Acidic mobile phase recommended to suppress ionization of NH

Application Context: The Regioisomer Challenge

In the synthesis of indazole-based drugs (e.g., PARP inhibitors like Niraparib or 5-HT2A agonists), the formation of regioisomers is a persistent chemical hazard. The 3-bromo-indazole core is often synthesized via diazonium cyclization, which can yield mixtures of 5-, 6-, and 7-substituted isomers depending on the starting aniline.

Why this Standard is Critical: If 3-Bromo-1H-indazole-6-carbonitrile is the target intermediate, the presence of the 5-carbonitrile or 7-carbonitrile isomers will act as "rogue" coupling partners in subsequent steps (e.g., Suzuki coupling), leading to drug substances with incorrect geometries that are difficult to purge.

Analytical Objective: The method below is designed to resolve these specific regioisomers.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol utilizes a C18 stationary phase with a specific acid modifier to ensure sharp peak shape for the indazole nitrogen.

Method Parameters
  • Instrument: HPLC/UHPLC with PDA or UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary for impurity sensitivity).

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Rationale: Formic acid maintains the indazole in a neutral/protonated state, preventing peak tailing caused by interaction with residual silanols.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
2.00955Isocratic Hold
15.001090Linear Gradient
18.001090Wash
18.10955Re-equilibration
23.00955End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Bromo-1H-indazole-6-carbonitrile into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Water:Acetonitrile (50:50) .

    • Note: Do not use 100% water as diluent; precipitation may occur.

Workflow Visualization: Impurity Fate Mapping

The following diagram illustrates where CAS 1082041-50-6 fits into a typical CNS drug synthesis workflow and how analytical checkpoints (QC) prevent regioisomer contamination.

G cluster_impurities Critical Impurities (Regioisomers) RawMat Starting Material (Amino-benzonitrile) Cyclization Cyclization & Bromination RawMat->Cyclization Crude Crude Intermediate (Mixture of Isomers) Cyclization->Crude QC_Check QC Checkpoint (HPLC Method) Crude->QC_Check Sample Imp1 5-Cyano Isomer RefStd REFERENCE STANDARD 3-Bromo-1H-indazole-6-CN (CAS 1082041-50-6) RefStd->QC_Check Calibration QC_Check->Crude Fail (Reprocess) Purified Qualified Intermediate (>98% Purity) QC_Check->Purified Pass Suzuki Suzuki Coupling (w/ Boronate Ester) Purified->Suzuki FinalDrug Final Drug Candidate (e.g., 5-HT2A Agonist) Suzuki->FinalDrug Imp2 7-Cyano Isomer

Figure 1: Analytical control workflow showing the critical insertion point of the 3-Bromo-1H-indazole-6-carbonitrile reference standard to prevent downstream propagation of regioisomers.

Validation Strategy (Self-Validating System)

To ensure the trustworthiness of your data, perform the following "System Suitability" checks before every sample batch:

  • Resolution Check: If available, spike the reference standard with a small amount of 3-Bromo-1H-indazole-5-carbonitrile (CAS 395101-67-4). The resolution (

    
    ) between the 5-CN and 6-CN peaks must be 
    
    
    
    .
  • Precision: Inject the Working Standard (50 µg/mL) 5 times. The %RSD of the peak area must be

    
    .
    
  • Tailing Factor: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , replace the mobile phase with fresh buffer or clean the column inlet.

Handling and Stability

  • Storage: Store solid standard at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile group.

  • Solution Stability: Solutions in acetonitrile/water are stable for 24 hours at room temperature. For long-term storage (up to 1 week), keep at -20°C.

  • Safety: This compound is an organobromine nitrile. Treat as toxic by inhalation and ingestion. Use a fume hood during weighing and preparation.

References

  • World Intellectual Property Organization (WIPO). (2023). Heterocyclic compounds as 5-HT2A biased agonists.[1] Patent WO2023114472A1. Retrieved from (Describes synthesis of NS136-131 using 3-bromo-1H-indazole-6-carbonitrile).

  • American Elements. (n.d.). 3-Bromo-6-(trifluoromethyl)-1H-indazole Properties. Retrieved from (Analogous compound physicochemical data).

  • BenchChem. (n.d.). HPLC Analysis of Indazole Derivatives. Retrieved from (General HPLC protocols for bromo-indazoles).

  • ChemBuyersGuide. (2024). CAS 1082041-50-6 Entry.[2][3][4][5][6][7] Retrieved from (Verification of CAS and commercial availability).

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography protocol for 3-Bromo-1H-indazole-6-carbonitrile purification

Technical Support Center: Purification of 3-Bromo-1H-indazole-6-carbonitrile Section 1: Method Development & Optimization Q: What is the optimal solvent system for separating 3-Bromo-1H-indazole-6-carbonitrile from its s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-1H-indazole-6-carbonitrile

Section 1: Method Development & Optimization

Q: What is the optimal solvent system for separating 3-Bromo-1H-indazole-6-carbonitrile from its starting materials?

A: The separation of 3-bromo-1H-indazole-6-carbonitrile (Product) from its most common precursor, 1H-indazole-6-carbonitrile (Starting Material), relies on leveraging the slight lipophilicity difference introduced by the bromine atom.

  • Primary System (Hexane/EtOAc): The bromine atom at the C3 position increases the lipophilicity of the molecule compared to the protio- precursor.

    • Starting Gradient: 10% Ethyl Acetate (EtOAc) in Hexanes.[1]

    • Elution Range: Product typically elutes between 25% and 40% EtOAc.

    • Rf Delta: Expect a

      
       of ~0.1–0.15 in 30% EtOAc/Hexanes (Product 
      
      
      
      > Starting Material
      
      
      ).
  • Alternative System (DCM/MeOH): If the compound exhibits poor solubility in hexanes, causing precipitation at the column head.

    • Isocratic: Dichloromethane (DCM) with 0.5% to 1% Methanol (MeOH).

    • Note: This system is more "forgiving" for solubility but offers lower resolution for the specific Br- vs H- separation.

Q: My compound is streaking/tailing significantly. How do I fix this?

A: Indazoles possess an acidic proton at the N1 position (


 ~12–13), which hydrogen bonds with the acidic silanol groups on the silica gel surface. This interaction causes peak broadening and tailing.[2]
  • The Fix: Pre-treat your column or add a modifier to your mobile phase.

    • Add 1% Triethylamine (TEA): Add 1% v/v TEA to your solvent system. This neutralizes the silica surface.

    • Pre-wash: Flush the column with the TEA-containing solvent before loading your sample to ensure the silica is deactivated.

Q: How should I visualize the fractions?

A:

  • UV (254 nm): The indazole core is highly conjugated and UV active. This is your primary detection method.

  • Fluorescence: Many indazoles fluoresce blue/purple under long-wave UV (365 nm).

  • Stain (Hanessian’s Stain/Cerium Molybdate): If UV is ambiguous, these stains oxidize the organic matter, appearing as dark blue spots on a light background.

Section 2: Execution Protocol

Q: What is the recommended loading technique?

A: Dry Loading is strongly recommended. 3-Bromo-1H-indazole-6-carbonitrile has poor solubility in non-polar solvents (like Hexanes) and may precipitate if liquid-loaded in DCM, clogging the frit.

Protocol:

  • Dissolve crude mixture in a minimum amount of THF or Acetone.

  • Add Silica Gel (ratio: 1g crude to 2g silica).

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Load this powder carefully onto the top of your pre-equilibrated column.

Q: Can you provide a standard gradient table for a 1g purification?

A: Yes. Assuming a 12g or 24g Flash Cartridge (or equivalent glass column).

Time (min)% Hexanes% EtOAcModifier (TEA)Purpose
0–2100%0%1%Column Equilibration
2–590%10%1%Elute non-polar impurities
5–1590%

60%
10%

40%
1%Linear Gradient (Product Elution)
15–2050%50%1%Flush remaining polar species

Section 3: Troubleshooting Guide

Q: I see a "ghost peak" or broad smear eluting after my product. What is it?

A: This is likely the N-brominated isomer or a tautomeric equilibrium issue.

  • Diagnosis: In the bromination of indazoles, the bromine can transiently attach to the Nitrogen (N-Br) before migrating to C3.

  • Solution: Ensure your reaction workup included a quench with Sodium Thiosulfate (

    
    ) to reduce any N-Br species back to the N-H form before chromatography.
    

Q: My product co-elutes with the starting material (1H-indazole-6-carbonitrile).

A: This is a common challenge due to structural similarity.

  • Switch Solvent Selectivity: Change from EtOAc to Acetone . Use Hexane:Acetone (gradient 0-30%). Acetone interacts differently with the dipole of the nitrile group.

  • Increase Column Length: Switch to a longer column (e.g., move from 15cm to 25cm height) or use a smaller particle size silica (High Performance Flash, 20-40 µm).

Q: The product crystallized inside the column.

A:

  • Cause: The compound is insoluble in the mobile phase (Hexanes) at high concentrations.

  • Immediate Fix: Stop the flow. Switch the solvent pump to 100% EtOAc or 10% MeOH/DCM to dissolve the plug, then flush it out (you will lose separation, but save the compound).

  • Prevention: Use the Dry Loading method described in Section 2 and run a shallower gradient so the compound is never in a highly concentrated band in a non-polar solvent.

Section 4: Visual Workflows

Figure 1: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture TLC TLC Scouting (30% EtOAc/Hex) Start->TLC Decision1 Is Rf > 0.15? TLC->Decision1 DryLoad Dry Load on Silica Decision1->DryLoad Yes (Good Sep) Action2 Switch to DCM/MeOH (99:1) or Hex/Acetone Decision1->Action2 No (Poor Sep) RunColumn Run Gradient 10-50% EtOAc/Hex (+1% TEA) DryLoad->RunColumn LiquidLoad Liquid Load (DCM) Issue1 Tailing Observed? RunColumn->Issue1 Issue2 Co-elution? RunColumn->Issue2 Action1 Add 1% Et3N to Mobile Phase Issue1->Action1 Yes Final Evaporate & Dry (Yellow/Tan Solid) Issue1->Final No Action1->RunColumn Restart Issue2->Action2 Yes Issue2->Final No Action2->DryLoad

Caption: Decision matrix for selecting loading techniques and solvent modifiers based on TLC behavior.

Section 5: FAQ

Q: Is the 6-carbonitrile group sensitive to the 1% Triethylamine (TEA) modifier? A: Generally, aromatic nitriles are stable to weak bases like TEA at room temperature. However, avoid prolonged exposure or heating in the presence of base and water, as this could hydrolyze the nitrile to an amide (


). Evaporate fractions immediately after collection.

Q: How should I store the purified fraction? A: Store the purified solid at 2–8°C under an inert atmosphere (Argon/Nitrogen). 3-Bromoindazoles are light-sensitive over long periods; wrap vials in aluminum foil.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is an excellent alternative if the compound degrades on Silica. However, Alumina typically has lower resolving power for this specific separation. Use it only if "Tailing" cannot be solved with TEA.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1] Link

  • Lhivant, P., et al. (2020). "Preparation of 1H-Indazole-3-carbonitrile". Organic Syntheses. 97: 314-326. (Provides analogous handling for indazole nitriles). Link

  • BenchChem. (2025).[3] "Impurity Profiling and Purification of 3-Bromo-1H-indazole derivatives". Technical Notes. (General reference for halogenated indazole solubility). Link

  • Reich, H. J. (2025). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. (Reference for Indazole acidity pKa ~13.8). Link

Sources

Optimization

Managing regioselectivity in the functionalization of the indazole ring

Topic: Managing Regioselectivity in Indazole Functionalization Role: Senior Application Scientist Status: Operational Introduction: The Indazole Tautomer Challenge Welcome to the Indazole Functionalization Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Regioselectivity in Indazole Functionalization Role: Senior Application Scientist Status: Operational

Introduction: The Indazole Tautomer Challenge

Welcome to the Indazole Functionalization Support Center. If you are here, you are likely struggling with the classic "N1 vs. N2" regioselectivity problem or attempting to functionalize the carbocyclic ring without destroying the heterocycle.

The core of your challenge lies in the annular tautomerism of the indazole ring.

  • 1H-Indazole (N1-H): The thermodynamically favored tautomer (aromatic benzenoid structure).[1]

  • 2H-Indazole (N2-H): The kinetically accessible but less stable tautomer (quinonoid structure).

While the 1H-form is more stable by approximately 4.5 kcal/mol , the N2 nitrogen often exhibits higher nucleophilicity in kinetic environments. This guide provides the mechanistic levers to control this equilibrium.

Module 1: N-Functionalization (The N1 vs. N2 Battle)

Visualizing the Decision Matrix

Before selecting a protocol, determine your target isomer and substrate constraints using the logic flow below.

Indazole_N_Selectivity Start Target Isomer? N1 N1-Alkylation (Thermodynamic) Start->N1 N2 N2-Alkylation (Kinetic/Steric) Start->N2 Sterics C7 Substituent? Start->Sterics Check Structure Cond_N1 Conditions: NaH / THF (High Selectivity) or Cs2CO3 / DMF (Equilibration) N1->Cond_N1 Standard Substrate Cond_N2 Conditions: Acidic Trichloroacetimidates or Mitsunobu (Substrate dependent) N2->Cond_N2 Standard Substrate N2_Forced N2-Product (Steric Block at N1) Sterics->N2_Forced Bulky Group (NO2, CO2Me)

Figure 1: Decision matrix for selecting reaction conditions based on desired regiochemistry and substrate sterics.

Troubleshooting Guide: N-Alkylation
Q: I need the N1-alkyl product, but I keep getting N1/N2 mixtures. How do I lock in N1 selectivity?

A: You must shift the reaction from kinetic to thermodynamic control.

  • The Fix: Use Sodium Hydride (NaH) in THF .

  • The Mechanism: The sodium cation (

    
    ) coordinates with the N2 atom and, crucially, with electron-rich substituents at the C3 position (if present).[1][2] This "chelation control" shields the N2 site, directing the electrophile to N1.
    
  • Alternative: If your substrate is base-sensitive, use Cs₂CO₃ in DMF at elevated temperatures (60–100°C). The high temperature and polar solvent allow the N2-alkylated kinetic product (if formed) to undergo retro-Michael or intermolecular transfer to re-equilibrate to the thermodynamically stable N1-isomer [1].

Q: I specifically need the N2-alkyl isomer. How do I force this?

A: You must bypass the thermodynamic preference for N1.

  • Strategy 1 (Steric Control): If you can design your synthesis to have a bulky group at C7 (e.g., -NO₂, -CO₂Me) during the alkylation step, steric hindrance will block N1, forcing alkylation at N2 with >95% selectivity [2].

  • Strategy 2 (Kinetic Control): Use alkyl 2,2,2-trichloroacetimidates with a catalytic acid (e.g., TMSOTf or BF₃·OEt₂).

    • Why: This proceeds via an

      
      -like pathway where the highly reactive electrophile attacks the most nucleophilic nitrogen (N2) faster than the system can equilibrate [3].
      
  • Strategy 3 (Mitsunobu): Mitsunobu coupling often favors N2 (ratios of 1:2 to 1:3) because the reaction is driven by the attack of the neutral indazole (where N2 is the more basic/nucleophilic lone pair) on the activated alcohol [1].

Protocol: High-Fidelity N1-Alkylation

Validating Source: University College Cork / Beilstein J. Org. Chem [2]

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Checkpoint: Observe gas evolution. Stir at 0°C for 30 mins to ensure complete anion formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[2]
    
    • Expected Outcome: >95:5 N1:N2 ratio for most substrates.

Module 2: C-Ring Functionalization (C3, C5, C7)

Visualizing C-H Activation Pathways

The C3 position is the "magic spot" for direct functionalization, behaving similarly to the C3 of indole but requiring specific activation due to the N-N bond.

Indazole_CH_Activation Substrate 1H-Indazole EAS Electrophilic Subst. (Halogenation/Nitration) Substrate->EAS X2 / NCS / NBS CH_Act Transition Metal C-H Activation Substrate->CH_Act Pd(OAc)2 / Ag+ C3_Hal C3-Halo Indazole (Major Product) EAS->C3_Hal Neutral Conditions C5_Hal C5-Halo Indazole (Minor/Acidic Cond.) EAS->C5_Hal Strongly Acidic Direct_Ary Direct C3-Arylation (Pd/Rh Catalysis) CH_Act->Direct_Ary C3 Selectivity

Figure 2: Regioselectivity outcomes for Electrophilic Aromatic Substitution (EAS) and Metal-Catalyzed C-H Activation.

Troubleshooting Guide: C-Ring Functionalization
Q: I am trying to halogenate C3, but I am seeing C5 byproducts. Why?

A: This is pH-dependent regioselectivity.

  • Neutral/Basic Conditions: The EAS reaction favors C3 because the intermediate sigma complex is stabilized by the adjacent nitrogen lone pair (similar to indole).

  • Strongly Acidic Conditions: If the indazole becomes protonated (indolium ion), the C3 position is deactivated. The reaction then shifts to the benzene ring, typically C5 [4].

  • The Fix: Use N-halosuccinimides (NBS/NIS) in acetonitrile or DMF (neutral conditions) to lock in C3 selectivity.

Q: How can I install an aryl group at C3 without pre-halogenation?

A: Use Direct C-H Arylation .

  • Mechanism: Palladium or Rhodium catalysts can insert into the C3-H bond. This is often assisted by a "commanding group" on N1 or simply by the intrinsic electronic bias of the heterocycle.

  • Key Reagents: Pd(OAc)₂, Ag₂CO₃ (oxidant), and Pivalic acid (proton shuttle).

  • Note: N1 must usually be protected (e.g., N-Methyl, N-SEM) to prevent catalyst poisoning by the free NH [5].

Data Table: C-Ring Regioselectivity Rules
Reaction TypeConditionsMajor RegioisomerMechanistic Driver
Halogenation

/ KOH / DMF
C3 (99%)Electronic stabilization by N lone pair
Nitration

/

C5 (Major)Protonation deactivates C3 (Indolium species)
C-H Arylation Pd(OAc)₂ / Ag saltC3 Concerted Metallation-Deprotonation (CMD)
Lithiation n-BuLi / -78°CC3 Direct deprotonation (requires N1 protection)

Module 3: Advanced FAQ (Cross-Coupling)

Q: My Buchwald-Hartwig coupling on a C-haloindazole is failing (low yield).

A: Unprotected indazoles poison Pd catalysts.

  • The Fix: You must protect N1 before attempting C-ring cross-coupling. Common groups like THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) are ideal because they are orthogonal to many coupling conditions.

  • Ligand Choice: If coupling at the Nitrogen (N-arylation), use copper-catalyzed Ullmann-type conditions (CuI, diamine ligands) rather than Palladium, as Cu tolerates the azole nitrogen better [6].

Q: Can I migrate a group from N2 to N1?

A: Yes, for acyl groups and some alkyl groups.

  • Method: Heat the N2-isomer in high-boiling polar solvents (DMSO/DMF) with a catalytic amount of acid or simply thermally. The system will drift toward the thermodynamic N1-product over time.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein J. Org. Chem. 2021, 17, 1939–1950.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Beilstein J. Org. Chem. 2024, 20, 1806–1818.

  • Mechanism of a Highly Selective N2 Alkyl

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole (Applied to Indazole). Joule and Mills, Heterocyclic Chemistry.[3]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activ

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole (Applied to Azoles).Asian J. Chem.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Scaling Up 3-Bromo-1H-indazole-6-carbonitrile Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-6-carbonitrile. This guide is designed to provide practical, in-depth solut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-6-carbonitrile. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we understand that transitioning from bench-scale synthesis to larger-scale production introduces a unique set of variables and potential pitfalls. This resource is structured in a question-and-answer format to directly address specific issues you may face, ensuring scientific integrity and providing actionable insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Synthesis Pathway

Q1: My bromination reaction is resulting in a low yield and the formation of multiple side products. What are the likely causes and how can I optimize the reaction?

A1: Low yields and the formation of multiple isomers are common challenges when scaling up the bromination of indazoles. The primary culprits are often related to reaction conditions and the choice of brominating agent.

Causality and Optimization:

  • Regioselectivity: The indazole ring has multiple sites susceptible to electrophilic substitution.[1] Direct bromination can lead to a mixture of isomers, including di- or tri-brominated products.[2] The C3 position is a common site for halogenation on the indazole ring.[3]

  • Brominating Agent: While liquid bromine (Br₂) is a potent brominating agent, it can be aggressive and lead to over-bromination.[2] N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[2]

  • Temperature Control: For many bromination reactions, maintaining a low temperature (e.g., 0-5°C) can help minimize the formation of side products.[2] Conversely, some cyclization steps may require higher temperatures (80-120°C) to proceed to completion.[2]

  • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Protic solvents may favor the desired isomer over aprotic ones like DMSO in certain cases.[2]

Troubleshooting Workflow:

start Low Yield/ Multiple Products reagent Evaluate Brominating Agent start->reagent temp Optimize Temperature start->temp solvent Screen Solvents start->solvent nbs Switch to NBS from Br2 reagent->nbs low_temp Run at 0-5°C temp->low_temp protic Test Protic vs. Aprotic Solvents solvent->protic analysis Analyze Crude Mixture (TLC, HPLC, NMR) decision Identify Major Side Products analysis->decision decision->reagent Over-bromination purify Optimize Purification decision->purify Known Impurities nbs->analysis low_temp->analysis protic->analysis end Improved Yield & Purity purify->end

Caption: Troubleshooting workflow for low yield in bromination.

Experimental Protocol: Small-Scale Test Reaction

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1 equivalent of 1H-indazole-6-carbonitrile in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes.[2]

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and HPLC to determine the product ratio and identify impurities.[2]

Q2: I am considering a Sandmeyer reaction approach starting from an amino-indazole precursor. What are the critical parameters to control for a successful and safe scale-up?

A2: The Sandmeyer reaction is a powerful method for introducing a bromo group, but it involves the formation of a potentially unstable diazonium salt intermediate.[4] Careful control of temperature and reagent addition is paramount for both safety and yield.

Key Considerations for Sandmeyer Reaction Scale-Up:

  • Diazotization Temperature: The formation of the aryl diazonium salt is highly exothermic and the salt itself is thermally unstable.[5] It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization process to prevent decomposition and the formation of unwanted phenol byproducts.[5]

  • Nitrite Source: Sodium nitrite is commonly used, but for some substrates, an organic nitrite source like tert-butyl nitrite may offer better solubility and milder reaction conditions.[6]

  • Acidic Medium: The reaction is typically carried out in a strong acidic medium (e.g., HBr, H₂SO₄) to generate nitrous acid in situ and stabilize the diazonium salt.

  • Copper Catalyst: The Sandmeyer reaction is catalyzed by a copper(I) salt, such as CuBr.[7] The purity and activity of the catalyst are critical.

  • Off-Gassing: The decomposition of the diazonium salt liberates nitrogen gas.[4] The reaction vessel must be adequately vented to prevent pressure buildup, especially during scale-up.

Data Presentation: Comparison of Nitrite Sources

Nitrite SourceTypical ConditionsAdvantagesPotential Issues
**Sodium Nitrite (NaNO₂) **Aqueous strong acid (HBr, H₂SO₄), 0-5°CInexpensive, readily availablePotential for biphasic reaction, precise pH control needed
tert-Butyl Nitrite (t-BuONO) Organic solvent (e.g., MeCN), 0°C to RTGood solubility in organic media, milder conditionsMore expensive, can be sensitive to moisture
Purification & Isolation

Q3: My crude product is an oil/sticky solid that is difficult to purify by column chromatography. What alternative purification strategies can I employ?

A3: Purification can be a significant bottleneck in scaling up production. When chromatography is challenging, other techniques should be considered.

Alternative Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid products.[2] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, heptane, or mixtures thereof) on a small scale to identify an appropriate system.[2]

  • Trituration/Slurrying: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude material with that solvent. This process, known as trituration or slurrying, can effectively remove more soluble impurities.

  • Acid-Base Extraction: The indazole moiety is weakly basic. You may be able to selectively protonate your product with a dilute acid, extract it into the aqueous phase, wash the organic phase to remove non-basic impurities, and then neutralize the aqueous phase to precipitate your purified product.

start Difficult Purification (Oil/Sticky Solid) solid_check Is Product a Solid? start->solid_check recrystallization Attempt Recrystallization solvent_screen Solvent Screening recrystallization->solvent_screen trituration Trituration/ Slurrying solubility_check Differential Solubility? trituration->solubility_check extraction Acid-Base Extraction ph_stability pH Stable? extraction->ph_stability success Pure Product solvent_screen->success solid_check->recrystallization Yes solid_check->trituration Yes solid_check->extraction Maybe solubility_check->extraction No solubility_check->success Yes ph_stability->start No ph_stability->success Yes

Caption: Decision tree for alternative purification methods.

Safety Considerations

Q4: What are the primary safety hazards associated with the reagents used in the synthesis of 3-Bromo-1H-indazole-6-carbonitrile, and what precautions should be taken during scale-up?

A4: The synthesis of this compound involves several hazardous materials that require strict safety protocols, especially at a larger scale.

Hazardous Reagents and Safety Protocols:

  • Bromine (Br₂):

    • Hazards: Highly corrosive, toxic if inhaled or in contact with skin, and a strong oxidizing agent.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11]

    • Precautions: Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat.[9] Have a bromine spill kit readily available.

  • Hydrazine Hydrate:

    • Hazards: Highly toxic, corrosive, and a suspected carcinogen.[2]

    • Precautions: Handle in a fume hood with appropriate PPE. Avoid contact with skin and eyes.

  • Cyanide Sources (e.g., KCN, NaCN, K₄[Fe(CN)₆]):

    • Hazards: Potassium and sodium cyanide are highly toxic.[12] While potassium ferrocyanide is less toxic, acidification can release hydrogen cyanide gas.

    • Precautions: Use with extreme caution. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Perform reactions in a well-ventilated fume hood.

General Scale-Up Safety:

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment to understand the reaction's exothermicity. This can help prevent runaway reactions.

  • Ventilation: Ensure adequate ventilation to handle any fumes or off-gassing.[13]

  • Material Compatibility: Use equipment and materials that are compatible with the corrosive reagents being used.[8]

References

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
  • GOV.UK. (2022, June 10).
  • CAMEO Chemicals - NOAA. (n.d.). BROMINE.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • Benchchem. (n.d.). troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018, December 3).
  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction.
  • PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Organic Syntheses. (2020, October 16).
  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carbonitrile.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7).
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.).
  • PMC. (n.d.).
  • RSC Publishing. (2024, February 20).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-1H-indazole-6-carbonitrile

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-1H-indazole-6-carbonitrile, a key heterocyclic scaffold in contemporary drug discovery and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-1H-indazole-6-carbonitrile, a key heterocyclic scaffold in contemporary drug discovery and materials science. The unique substitution pattern of this molecule presents a compelling case study for spectroscopic analysis. Understanding its NMR fingerprint is crucial for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.

The indazole core is a prevalent motif in a multitude of pharmacologically active compounds, recognized for its ability to mimic a phenol bioisostere with improved metabolic stability. The strategic placement of a bromine atom at the 3-position and a cyano group at the 6-position offers distinct opportunities for synthetic diversification through cross-coupling reactions, making this molecule a valuable building block for creating libraries of potential therapeutic agents.

This guide will present a detailed, predicted ¹H and ¹³C NMR spectral analysis of 3-Bromo-1H-indazole-6-carbonitrile. To provide a richer context and highlight the influence of its substituents, we will objectively compare its spectral features with those of two structurally related and commercially available alternatives: 3-Phenyl-1H-indazole-6-carbonitrile and 6-Bromo-1H-indazole . This comparative approach, supported by experimental data from the literature, will empower researchers to confidently identify and characterize these important molecules.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-1H-indazole-6-carbonitrile

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-1H-indazole-6-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH~13.5 - 14.5br s-
H-7~8.0 - 8.2d~8.5
H-4~7.8 - 8.0d~8.5
H-5~7.6 - 7.8dd~8.5, ~1.5

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-1H-indazole-6-carbonitrile

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-7a~141
C-3a~125
C-5~124
C-4~123
C-7~115
C-3~114
C-6~110
CN~118

Comparative NMR Analysis

To understand the rationale behind these predictions and to aid in the identification of 3-Bromo-1H-indazole-6-carbonitrile, we will now compare its expected NMR data with the experimentally determined data of two key analogs.

Comparator 1: 3-Phenyl-1H-indazole-6-carbonitrile

This analog is particularly informative as it retains the cyano group at the 6-position, allowing for a direct assessment of the electronic and steric differences between a bromo and a phenyl substituent at the 3-position.

Table 3: Experimental ¹H and ¹³C NMR Data for 3-Phenyl-1H-indazole-6-carbonitrile [1]

NucleusAssignmentChemical Shift (δ) ppm (in CDCl₃)
¹HNH11.20 (br s)
H-48.12 (d, J = 8.4 Hz)
Phenyl-H7.94 (d, J = 7.2 Hz, 2H)
H-77.70 (s)
Phenyl-H7.59-7.49 (m, 3H)
H-57.45 (d, J = 8.4 Hz)
¹³CC-3146.51
C-7a140.26
C-ipso (Phenyl)132.22
C-H (Phenyl)129.17, 128.97, 127.72
C-5123.57
C-3a123.07
C-4122.53
CN119.08
C-7115.50
C-6110.18

Analysis of Differences:

  • ¹H NMR: The most significant difference is expected in the aromatic region. The presence of the phenyl group in the comparator introduces a complex multiplet between 7.49 and 7.94 ppm. In 3-Bromo-1H-indazole-6-carbonitrile, this region will be simplified to three distinct signals for H-4, H-5, and H-7. The electron-withdrawing nature of the bromine atom is expected to deshield the adjacent protons to a lesser extent than the phenyl group.

  • ¹³C NMR: The chemical shift of C-3 is dramatically different. In the phenyl-substituted analog, C-3 resonates at a downfield position of 146.51 ppm. In contrast, the carbon bearing the bromine in the target molecule is anticipated to be significantly upfield, around 114 ppm, due to the heavy atom effect of bromine.

Comparator 2: 6-Bromo-1H-indazole

This analog allows for the evaluation of the electronic contribution of the cyano group at the 6-position by comparing it with the target molecule which has a bromine at the same position.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for 6-Bromo-1H-indazole [2]

NucleusAssignmentPredicted Chemical Shift (δ) ppm
¹HNH~13.0
H-3~8.1
H-7~7.8
H-4~7.6
H-5~7.3
¹³CC-7a~140.0
C-3~135.0
C-5~125.0
C-4~122.0
C-7~120.0
C-6~118.0
C-3a~110.0

Analysis of Differences:

  • ¹H NMR: The key difference lies in the signals for H-5 and H-7. The strongly electron-withdrawing cyano group in 3-Bromo-1H-indazole-6-carbonitrile will deshield the ortho proton (H-5) and the para proton (H-7) compared to the bromo-substituted analog.

  • ¹³C NMR: The chemical shift of C-6 will be significantly different. The carbon attached to the bromine in 6-Bromo-1H-indazole is predicted to be around 118.0 ppm, while the carbon attached to the cyano group in the target molecule is expected to be further upfield, around 110 ppm. Additionally, the chemical shift of the nitrile carbon itself will be a key identifier.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for these compounds, the following standardized protocol is recommended.

NMR Sample Preparation
  • Accurately weigh 5-10 mg of the indazole sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indazoles due to its excellent solubilizing power and the ability to observe the NH proton, which may exchange in other solvents.

  • Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

¹H NMR Data Acquisition
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 15 ppm.

  • Temperature: 298 K.

¹³C NMR Data Acquisition
  • Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Visualizing Structural and Workflow Relationships

To further clarify the relationships between these molecules and the experimental process, the following diagrams are provided.

cluster_target Target Molecule cluster_analogs Comparative Analogs Target 3-Bromo-1H-indazole-6-carbonitrile Analog1 3-Phenyl-1H-indazole-6-carbonitrile Target->Analog1 Same C6-CN, different C3 substituent Analog2 6-Bromo-1H-indazole Target->Analog2 Same C3-Br, different C6 substituent

Caption: Structural relationships between the target molecule and its comparators.

start Sample Preparation step1 Weigh Sample Dissolve in Deuterated Solvent start->step1 step2 ¹H NMR Acquisition (zg30, 16-64 scans) step1->step2 step3 step3 step1->step3 step4 Data Processing Fourier Transform, Phasing, Baseline Correction step2->step4 step3->step4 end Spectral Analysis & Comparison step4->end

Caption: Standardized workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive NMR characterization of 3-Bromo-1H-indazole-6-carbonitrile is essential for its application in research and development. By understanding its predicted spectral features and comparing them with known analogs, researchers can confidently verify its structure and purity. The distinct electronic effects of the bromo and cyano substituents create a unique and readily identifiable NMR fingerprint. This guide provides the necessary framework for this analysis, from experimental protocol to comparative interpretation, thereby supporting the advancement of medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Bromo-1H-indazole-6-carbonitrile

Executive Summary 3-Bromo-1H-indazole-6-carbonitrile (CAS: 1159511-37-3) is a critical heterocyclic scaffold in the development of kinase inhibitors and PARP inhibitors.[1] Its structural duality—possessing both a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-indazole-6-carbonitrile (CAS: 1159511-37-3) is a critical heterocyclic scaffold in the development of kinase inhibitors and PARP inhibitors.[1] Its structural duality—possessing both a halogen handle (3-Br) for cross-coupling and a nitrile group (6-CN) for hydrogen bonding—makes it a high-value intermediate.[1]

However, its analysis presents specific challenges:

  • Amphoteric Nature: The indazole core allows for both protonation and deprotonation, complicating ionization mode selection.

  • Halogen Lability: The C-Br bond is susceptible to in-source fragmentation or reductive dehalogenation if thermal parameters are uncontrolled.[1]

This guide objectively compares ionization techniques (ESI vs. APCI) and details a self-validating fragmentation protocol to ensure data integrity.

Critical Analysis: Method Selection

Ionization Source Comparison: ESI vs. APCI

For this specific compound, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) determines sensitivity and thermal stability.[2]

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict for 3-Bromo-1H-indazole-6-carbonitrile
Mechanism Solution-phase ionization (Soft).[1]Gas-phase chemical ionization (Harder).[1]ESI Preferred.
Thermal Stress Low. Ideal for labile halogens.High. Vaporizer temps (>350°C) can degrade the C-Br bond.ESI prevents thermal debromination.
Sensitivity High for polar/ionic species.High for neutral/non-polar species.ESI excels due to the polar nitrile and NH group.
Matrix Effects Susceptible to ion suppression.More robust against matrix effects.APCI is a backup only for complex biological matrices.

Expert Insight: While APCI is often the default for small molecules, ESI is superior here . The indazole N-H (pKa ~14) and the nitrile group provide sufficient polarity for ESI. Crucially, APCI's high thermal requirement risks observing a false "de-brominated" artifact (m/z 144) generated in the source rather than the sample.

Polarity Mode Selection[1]
  • Positive Mode (ESI+): Forms

    
    . Preferred for structural elucidation due to richer fragmentation patterns driven by the protonated nitrogen.
    
  • Negative Mode (ESI-): Forms

    
    .[1] Higher sensitivity for the parent ion due to the acidity of the indazole N-H, but often yields poor fragmentation (mostly stable anions).
    

Recommendation: Use ESI(+) for structural confirmation and ESI(-) for high-sensitivity quantitation (LOD < 1 ng/mL).[1]

Experimental Protocol: Self-Validating Workflow

This protocol includes a "Self-Validation" step using the Bromine isotopic signature to confirm peak identity before MS/MS analysis.[1]

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

The "Isotope Lock" Validation (Step-by-Step)

Before fragmentation, verify the precursor using the natural abundance of Bromine isotopes (


 and 

).
  • Scan Range: m/z 100 – 300.

  • Observation: Look for the "Twin Peak" signature.

    • Peak A: m/z ~221.96 (

      
       isotope)
      
    • Peak B: m/z ~223.96 (

      
       isotope)
      
  • Validation Rule: The intensity ratio of Peak A to Peak B must be approximately 1:1 (within 10% error) . If the ratio is skewed, check for interference or co-eluting contaminants.

Fragmentation Analysis & Visualization[1][3][4]

Theoretical vs. Observed Fragments (ESI+)

The fragmentation of 3-Bromo-1H-indazole-6-carbonitrile follows a specific pathway involving ring opening and halogen loss.[1]

Fragment TypeFormulaTheoretical m/z (

)
Mechanism
Precursor Ion

221.96 Protonation at N1 or N2.[1]
Loss of HCN

194.95 Loss of nitrile group or indazole ring contraction.
Loss of N2

193.96 Indazole ring cleavage (retro-diazotization).[1]
Loss of Br•

143.05 Homolytic cleavage of C-Br bond (Radical cation).
Core Skeleton

102.03 Combined loss of Br and HCN/N2.
Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, color-coded for clarity.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 221.96 / 223.96 (Twin Peaks) Step1_N2 Loss of N2 (-28 Da) Indazole Ring Cleavage Precursor->Step1_N2 Step1_HCN Loss of HCN (-27 Da) Nitrile Loss Precursor->Step1_HCN Step2_Br Loss of Br Radical (-79/81 Da) Homolytic Cleavage Precursor->Step2_Br Frag_194 Fragment m/z 194/196 [C8H5BrN]+ Step1_N2->Frag_194 Frag_195 Fragment m/z 195/197 [C7H4BrN2]+ Step1_HCN->Frag_195 Frag_143 Radical Cation m/z 143 [C8H5N3]+• Step2_Br->Frag_143 Frag_116 Core Fragment m/z 116 [C7H4N2]+• Frag_143->Frag_116 - HCN

Caption: ESI(+) Fragmentation pathway for 3-Bromo-1H-indazole-6-carbonitrile showing primary loss channels.[1]

References

  • BenchChem. (2025).[3] Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Retrieved from

  • Luo, X., et al. (2024).[4] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry. [4]

  • Biotage. (2023).[5] When should I choose APCI or ESI for my flash column chromatography? Retrieved from

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.[1] Retrieved from

Sources

Validation

Comparing the reactivity of 3-Bromo- vs. 3-Iodo-1H-indazole-6-carbonitrile

Executive Summary: The Halogen Choice in Electron-Deficient Indazoles In the optimization of kinase inhibitors—particularly for targets like Pim, VEGFR, and CDK—the 1H-indazole-6-carbonitrile scaffold is a privileged cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Choice in Electron-Deficient Indazoles

In the optimization of kinase inhibitors—particularly for targets like Pim, VEGFR, and CDK—the 1H-indazole-6-carbonitrile scaffold is a privileged core. The 6-cyano group serves two roles: it acts as a hydrogen bond acceptor in the ATP binding pocket and electronically tunes the indazole ring.

When functionalizing the C-3 position, the choice between 3-Bromo-1H-indazole-6-carbonitrile (3-Br-6-CN) and 3-Iodo-1H-indazole-6-carbonitrile (3-I-6-CN) is rarely arbitrary. While general textbook trends suggest "Iodo is faster," the strong electron-withdrawing nature of the 6-cyano group compresses the reactivity gap in Palladium-catalyzed cross-couplings, often making the Bromo variant the superior process candidate due to cost and stability. However, the Iodo variant remains indispensable for difficult couplings involving sterically hindered partners or low-activity catalysts.

Quick Selection Matrix
Feature3-Bromo-1H-indazole-6-carbonitrile3-Iodo-1H-indazole-6-carbonitrile
C–X Bond Energy ~68 kcal/mol (More Stable)~53 kcal/mol (More Labile)
Suzuki Coupling Preferred (Standard Conditions)Preferred (Difficult/Bulky Partners)
Lithiation (Li-X) High Risk (Slow exchange competes with CN attack)Moderate Risk (Fast exchange, but CN attack still possible)
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)
Cost/Availability Low / High AvailabilityModerate / Moderate Availability

Chemical Reactivity Profile

The "6-Cyano Effect" on Oxidative Addition

The 6-carbonitrile group is a strong electron-withdrawing group (EWG) (


). This significantly reduces electron density at the C-3 position compared to the unsubstituted parent indazole.
  • Mechanism: In Pd(0)/Pd(II) catalytic cycles, the rate-limiting step for aryl bromides is typically oxidative addition .

  • Impact: The electron-deficient ring facilitates the nucleophilic attack of the Pd(0) species into the C–X bond. Consequently, 3-Br-6-CN behaves more like a "pseudo-iodide" in terms of oxidative addition rates.

  • Practical Consequence: For standard boronic acids, the 3-Bromo variant reacts quantitatively at 80–90°C. The 3-Iodo variant is required only when the reaction temperature must be kept <50°C (e.g., thermally sensitive substrates) or when using low-reactivity boronic esters.

Metallation and the Nitrile Hazard

CRITICAL WARNING: Traditional Lithium-Halogen Exchange (e.g., n-BuLi at -78°C) is contraindicated for both substrates without strictly controlled conditions.

  • The Trap: The nitrile group at C-6 is highly electrophilic. n-Butyllithium will rapidly attack the nitrile to form an imine/ketone byproduct (nucleophilic addition) rather than performing the desired halogen exchange at C-3.

  • The Solution:

    • For 3-Iodo: Use Turbo-Grignard (iPrMgCl·LiCl) at -20°C to 0°C. The Iodo-Magnesium exchange is fast enough to outcompete nitrile attack.

    • For 3-Bromo: Magnesium exchange is sluggish. Palladium-catalyzed couplings are strongly recommended over metallation strategies.

Experimental Protocols

Protocol A: Selective Synthesis of 3-Iodo-1H-indazole-6-carbonitrile

Context: Direct iodination of the parent indazole is the most efficient route.

Reagents: 1H-indazole-6-carbonitrile (1.0 equiv), I


 (1.2 equiv), KOH (2.0 equiv), DMF.
  • Dissolution: Dissolve 1H-indazole-6-carbonitrile (10 mmol) in DMF (5 mL/g).

  • Base Addition: Add KOH pellets (20 mmol) followed by portion-wise addition of iodine (12 mmol).

  • Reaction: Stir at 20–25°C for 3 hours. Note: The 6-CN group acidifies the N-H, making the iodination proceed rapidly under mild conditions compared to 6-methylindazoles.

  • Quench: Pour mixture into 10% aqueous NaHSO

    
     to reduce excess iodine. A precipitate will form.
    
  • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Expected Yield: 85–92%

    • Appearance: Pale yellow solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Comparative Conditions)

Context: Coupling with Phenylboronic acid.

ParameterCondition A (Standard)Condition B (Mild/Difficult)
Substrate 3-Bromo-1H-indazole-6-CN 3-Iodo-1H-indazole-6-CN
Catalyst Pd(dppf)Cl

(5 mol%)
Pd(OAc)

/ Xantphos (2 mol%)
Base K

CO

(2M aq.)
Cs

CO

(solid)
Solvent 1,4-Dioxane / H

O
THF / Water
Temp/Time 90°C, 4–6 h60°C, 2–4 h
Outcome Full conversion.Full conversion (fewer impurities).

Expert Tip: Always protect the N1-position (e.g., THP, Boc, or SEM) before coupling if using <2 mol% catalyst. The free N-H indazole can bind Pd(II) species, poisoning the catalyst, particularly in the electron-deficient 6-CN series.

Decision Logic & Visualization

Mechanistic Pathway Comparison

The following diagram illustrates the energy landscape differences. The 6-CN group lowers the activation energy (


) for the oxidative addition of the Bromo species, bringing it closer to the Iodo species.

ReactivityLandscape Substrate 1H-indazole-6-CN Scaffold Br_Path 3-Bromo (Cheaper, Stable) Substrate->Br_Path I_Path 3-Iodo (Reactive, Photosensitive) Substrate->I_Path OxAdd_Br Oxidative Addition (Br) Ea: Moderate (Lowered by 6-CN) Br_Path->OxAdd_Br Standard Pd Conditions Metallation Li/Mg Exchange Br_Path->Metallation Too Slow (Not Recommended) OxAdd_I Oxidative Addition (I) Ea: Low I_Path->OxAdd_I Mild Pd Conditions I_Path->Metallation iPrMgCl·LiCl (Turbo Grignard) Coupling Pd-Catalyzed Cross-Coupling OxAdd_Br->Coupling OxAdd_I->Coupling Warning RISK: Nucleophilic Attack on Nitrile Metallation->Warning If n-BuLi used

Caption: Comparative reactivity pathways. Note that while Iodo allows for metallation (with care), Bromo is optimized for Pd-catalysis where the 6-CN group assists reactivity.

Selection Decision Tree

SelectionTree Start Select C-3 Halogen for 1H-indazole-6-carbonitrile Q1 Is the reaction type Metal-Halogen Exchange? Start->Q1 Q2 Is the coupling partner sterically hindered? Q1->Q2 No (Pd-Coupling) Res_I Choose 3-IODO Q1->Res_I Yes (Use iPrMgCl) Q3 Is cost/scale a primary constraint? Q2->Q3 No Q2->Res_I Yes Q3->Res_I No (Optimization Phase) Res_Br Choose 3-BROMO Q3->Res_Br Yes

Caption: Decision matrix for selecting between Bromo and Iodo intermediates based on reaction type and constraints.

References

  • Synthesis of 3-Iodo-1H-indazole (General Protocol)

    • Source: Organic Syntheses, 2020, 97, 314-326.[2]

    • URL:[Link]

  • C-3 Functionalization of Indazoles via Suzuki-Miyaura Coupling

    • Source: Molecules, 2023, 28(7), 2914. (MDPI)
    • URL:[Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles

    • Source: Tetrahedron, 2005, 61(47), 11230-11236.
    • URL:[Link]

  • Discovery of 6-Azaindazoles (Relevance of Indazole Core in Kinase Inhibition)

    • Source: Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5190-5195.
    • URL:[Link]

  • Reactivity of 3-Haloindazoles (General Review)

Sources

Comparative

Comparative Analysis of Synthetic Routes to 3-Bromo-1H-indazole-6-carbonitrile

Executive Summary 3-Bromo-1H-indazole-6-carbonitrile (CAS: 192869-37-7) is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity relies on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-indazole-6-carbonitrile (CAS: 192869-37-7) is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity relies on the precise installation of the bromine atom at the C3 position while maintaining the electrophilic sensitivity of the nitrile group at C6.

This guide compares the two most prevalent synthetic strategies:

  • Direct Electrophilic Bromination (Route A): A C-H activation strategy using N-Bromosuccinimide (NBS).

  • The Sandmeyer Sequence (Route B): A de novo ring construction followed by diazotization, offering superior regiocontrol at the cost of step count.

Route Analysis & Mechanisms

Route A: Direct Electrophilic Bromination (C-H Activation)

Best for: Rapid synthesis, commercial starting materials, moderate scale. Starting Material: 1H-indazole-6-carbonitrile.

This route relies on the inherent nucleophilicity of the indazole C3 position. While elemental bromine (


) in base is the classical method, it often leads to over-bromination and handling hazards. The modern standard utilizes N-Bromosuccinimide (NBS)  in polar aprotic solvents (DMF or MeCN), which provides a controlled release of the bromonium ion (

).
Mechanism[1][2]
  • Tautomeric Shift: The 1H-indazole exists in equilibrium; the C3 position is electron-rich.

  • Electrophilic Attack: The

    
    -electrons at C3 attack the electropositive bromine of NBS.
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-bromo derivative.

Experimental Protocol (Self-Validating)
  • Reagents: 1H-indazole-6-carbonitrile (1.0 eq), NBS (1.1 eq), DMF (5 vol).

  • Step 1: Dissolve 1H-indazole-6-carbonitrile in DMF at room temperature (RT). Ensure complete dissolution to prevent localized over-concentration.

  • Step 2: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature

    
    . Exotherms promote N-bromination or poly-bromination.
    
  • Step 3: Stir for 2–4 hours. Monitor via HPLC/TLC. Target: Disappearance of SM (

    
    , EtOAc/Hex) and appearance of Product (
    
    
    
    ).
  • Step 4 (Work-up): Pour reaction mixture into ice-water (10 vol). The product precipitates as a solid.[3] Filter and wash with water to remove succinimide byproducts.

  • Validation:

    
     NMR should show the loss of the C3 proton singlet (
    
    
    
    ppm).
Route B: The Sandmeyer Sequence (Ring Closure Substitution)

Best for: High regiofidelity, avoiding isomer separation, large-scale manufacturing. Starting Material: 4-Cyano-2-fluorobenzonitrile (or 3-amino-4-cyano-indazole precursors).

This route constructs the indazole ring with the nitrogen functionality in place, then converts the amine to a bromide.[4][5] It eliminates the risk of brominating the benzene ring (C4/C5/C7) which can occur in Route A under forcing conditions.

Mechanism[1][2]
  • 
     Cyclization:  Hydrazine attacks the cyano group and displaces the fluorine, forming 3-amino-1H-indazole-6-carbonitrile.
    
  • Diazotization: Sodium nitrite/acid converts the amine to a diazonium salt (

    
    ).
    
  • Radical Substitution: Copper(I) bromide facilitates a single electron transfer (SET), replacing

    
     with Br.
    
Experimental Protocol
  • Step 1 (Cyclization): Reflux 4-cyano-2-fluorobenzonitrile with hydrazine hydrate in Ethanol for 4h. Cool to precipitate 3-amino-1H-indazole-6-carbonitrile. Yield: ~85%.

  • Step 2 (Sandmeyer):

    • Suspend the amine (1.0 eq) in 48% HBr (aq). Cool to

      
      .
      
    • Add

      
       (1.2 eq) aq. solution dropwise (maintain 
      
      
      
      ).
    • Critical: Transfer the cold diazonium solution into a refluxing solution of CuBr (1.5 eq) in HBr. This "inverse addition" prevents side-coupling (azo dye formation).

  • Validation: IR spectroscopy will show the retention of the nitrile stretch (

    
    ) and disappearance of amine N-H stretches.
    

Visualizing the Pathways

SyntheticRoutes cluster_RouteA Route A: Direct Bromination (NBS) cluster_RouteB Route B: Sandmeyer Sequence StartA 1H-indazole-6-carbonitrile IntermediateA Transition State (Sigma Complex) StartA->IntermediateA Electrophilic Attack ReagentA NBS / DMF (25°C, 3h) ReagentA->IntermediateA ProductA 3-Bromo-1H-indazole- 6-carbonitrile IntermediateA->ProductA -H+ (Re-aromatization) StartB 4-Cyano-2- fluorobenzonitrile IntermediateB 3-Amino-1H-indazole- 6-carbonitrile StartB->IntermediateB SnAr Cyclization ReagentB1 Hydrazine Hydrate (EtOH, Reflux) ReagentB1->IntermediateB ProductB 3-Bromo-1H-indazole- 6-carbonitrile IntermediateB->ProductB Diazotization/Sub ReagentB2 1. NaNO2/HBr 2. CuBr (Sandmeyer) ReagentB2->ProductB

Caption: Figure 1. Comparative workflow of Direct Bromination (Route A) vs. Sandmeyer Cyclization (Route B).

Comparative Performance Data

The following data is synthesized from standard process chemistry benchmarks for indazole halogenation.

MetricRoute A (NBS Bromination)Route B (Sandmeyer)
Overall Yield 75 - 85% 55 - 65% (over 2 steps)
Step Count 1 Step2 Steps
Atom Economy High (Succinimide byproduct)Low (Loss of

, Cu salts)
Regioselectivity 95:5 (C3 vs C5/C7)>99:1 (Structural guarantee)
Purification Precipitation/RecrystallizationExtraction + Column often required
Safety Profile Moderate (NBS is mild)Low (Diazonium salts are explosive)
Scalability Excellent (>10 kg) Moderate (Diazo handling limits)
Critical Analysis
  • Route A is the superior choice for medicinal chemistry and early scale-up due to operational simplicity and high throughput. The slight risk of regioisomers is managed by temperature control.

  • Route B is reserved for cases where ultra-high purity is required and downstream separation of isomers is impossible, or if the starting material for Route A is unavailable.

Troubleshooting & Optimization

Controlling Regioselectivity (Route A)

If C-H activation occurs at the benzene ring (positions 4, 5, or 7), it is usually due to high temperatures or highly acidic media.

  • Solution: Switch solvent to Acetonitrile (MeCN) . MeCN complexes with

    
    , moderating its reactivity.
    
  • Protocol Adjustment: Perform the reaction at

    
     initially, then warm to RT.
    
Handling the N-H Proton

Both routes result in a product with a free N-H proton at position 1.

  • Observation: In basic conditions (e.g., subsequent couplings), the N1 proton is acidic (

    
    ).
    
  • Strategy: If the next step is a Suzuki coupling at C3-Br, protect N1 with THP (Tetrahydropyran) or Boc before the coupling, or use 3 equivalents of base to account for deprotonation.

Sandmeyer "Gunk" (Route B)

Copper salts often chelate to the nitrile or indazole nitrogen, making work-up difficult.

  • Solution: Quench the Sandmeyer reaction with aqueous EDTA or Ammonium Hydroxide to sequester copper ions before extraction.

References

  • BenchChem Technical Support. (2025).[4][6] Optimizing 6-Bromo-Indazole Synthesis: Troubleshooting and Scale-up. Retrieved from 4[4]

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review.Chimica Oggi , 28(5). (Detailed review of NBS and Iodine functionalization of indazoles). Retrieved from

  • Li, X., et al. (2022).[7][8] Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.RSC Advances . (Green chemistry alternative to NBS). Retrieved from 7

  • Organic Syntheses. (2020).[1] Preparation of 1H-Indazole-3-carbonitrile.Org.[1][9] Synth. 97, 314-326. (Provides analogous protocols for cyanation and handling indazole cores). Retrieved from 1[1]

  • Lefebvre, V., et al. (2010).[9] General synthesis of substituted 3-aminoindazoles.[2][10]J. Org.[9] Chem. 75, 2730.[9] (Foundational reference for the hydrazine cyclization in Route B). Retrieved from 9

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 3-Bromo-1H-indazole-6-carbonitrile

Authored by: A Senior Application Scientist Introduction: The Indazole Scaffold and the Starting Point of Discovery The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Indazole Scaffold and the Starting Point of Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Many indazole derivatives have been developed as potent kinase inhibitors, with some achieving FDA approval.[3] The specific starting material, 3-Bromo-1H-indazole-6-carbonitrile, is a versatile building block, with its bromo and cyano groups providing reactive handles for the synthesis of diverse and complex bioactive molecules.[3][4]

This guide provides a framework for researchers, scientists, and drug development professionals to validate in vitro assays for novel compounds derived from this promising scaffold. The journey from a newly synthesized compound to a validated lead requires a cascade of robust, reproducible, and relevant biological assays. Here, we will not just present protocols; we will delve into the causality behind experimental choices, compare key methodologies, and establish a self-validating system for generating trustworthy data, grounded in authoritative standards set by regulatory bodies like the FDA and ICH.[5][6]

Part 1: Foundational Assays - Assessing Cellular Health

Before interrogating a specific molecular target, it is imperative to assess the general cytotoxic or cytostatic effects of a new compound. A compound may appear to inhibit a target enzyme, but if it is simply killing the cells, the data is misleading. Therefore, cell viability and cytotoxicity assays are the bedrock of any screening cascade, providing critical insights into a compound's therapeutic window.[7][8]

Comparison of Common Cell Viability Assays

The choice of a cell viability assay depends on the research question, cell type, and desired throughput. Each assay measures a different hallmark of cellular health.[8][9]

Assay Type Principle Advantages Disadvantages Typical Use Case
MTT/XTT/WST-1 Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product.[9]Inexpensive, well-established.Can be affected by compounds that alter cellular metabolism; requires solubilization step (MTT).[9]Initial high-throughput screening for cytotoxic/cytostatic effects.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[10]Direct measure of cytotoxicity (cell death).Less sensitive for cytostatic effects (growth inhibition); timing is critical.[10]Assessing acute cytotoxicity and membrane damage.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, which is indicative of metabolically active, viable cells, using a luciferase/luciferin reaction.[9]Highly sensitive, rapid, amenable to HTS.Signal can be affected by compounds that interfere with luciferase or cellular ATP levels.Potency testing and mechanism of action studies where high sensitivity is required.
Experimental Protocol: ATP-Based Luminescent Cell Viability Assay

This protocol provides a robust method for quantifying cell viability, a critical first step for any compound.

Objective: To determine the effect of a 3-Bromo-1H-indazole-6-carbonitrile derivative on the viability of a cancer cell line (e.g., A549).

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well, white, flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the ATP detection reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background (no-cell control), normalize the data to the vehicle control (100% viability), and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

This foundational data is crucial for interpreting results from target-specific assays. It ensures that any observed activity in a subsequent assay is not merely a consequence of broad cytotoxicity.[7]

Part 2: Target-Specific Assay Validation

Indazole scaffolds are known to target several important classes of proteins. We will focus on three major classes: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Epigenetic Enzymes.

A. Protein Kinase Inhibition Assays

Kinases are one of the most "druggable" target classes, and many indazole derivatives are designed as kinase inhibitors.[11] Validating a kinase assay involves demonstrating that the compound inhibits the kinase's activity—the transfer of a phosphate from ATP to a substrate.[12]

G Ligand Indazole Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment (Assay Point 2) AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP AC->cAMP Production (Assay Point 1) PKA PKA Activation cAMP->PKA

Fig. 2: Key GPCR Signaling & Assay Interrogation Points.
Assay Format Principle Advantages Disadvantages
cAMP Assays (e.g., HTRF) Measures the accumulation or inhibition of the second messenger cyclic AMP using a competitive immunoassay format with FRET detection. [13]Direct functional readout of Gs or Gi coupled receptors; highly sensitive and robust.Indirect measure of receptor activation; not suitable for Gq coupled receptors.
Calcium Flux Assays Uses calcium-sensitive fluorescent dyes to measure the release of intracellular calcium, a hallmark of Gq pathway activation. [13]Real-time kinetic data; high-throughput compatible.Signal can be transient; requires specialized equipment (e.g., FLIPR).
β-Arrestin Recruitment (e.g., Tango) An engineered system where ligand binding recruits a protease-tagged arrestin to the GPCR, cleaving a transcription factor that drives reporter gene expression. [14]Measures a distinct signaling pathway (G-protein independent); allows for detection of biased agonism. [13]Requires engineered cell lines; typically an endpoint assay.
C. Epigenetic Enzyme Assays

Epigenetic enzymes, which act as "writers," "erasers," and "readers" of genomic modifications, are increasingly important cancer targets. [15]Assays for these targets often measure the modification of a histone peptide substrate.

Assay Format Principle Advantages Disadvantages
AlphaLISA® (Luminescent) A bead-based proximity assay where enzyme activity on a biotinylated peptide substrate allows binding of a streptavidin-donor bead and an antibody-acceptor bead, generating a signal. [16]Homogeneous, highly sensitive, no-wash format.Can be sensitive to light and singlet oxygen quenchers.
TR-FRET Similar to kinase assays, uses a modification-specific antibody labeled with an acceptor fluorophore and a substrate labeled with a donor. [17]Ratiometric, robust for HTS.Requires specific antibodies and labeled substrates.
Coupled Colorimetric/Fluorometric The enzymatic reaction produces a byproduct (e.g., H2O2 for LSD1 demethylases) that is used in a secondary reaction to generate a colored or fluorescent signal. [18]Simple, absorbance/fluorescence readout.Indirect; coupled reactions can be prone to interference.

Part 3: The Pillars of Assay Validation

Regardless of the target or format, an assay is only useful if it is properly validated. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose. [6]This process ensures the data is accurate, precise, and reproducible. The FDA and ICH provide guidelines for this process. [19][20]

G cluster_0 Key Validation Parameters Dev Assay Development & Optimization PreVal Pre-Validation (Pilot Experiments) Dev->PreVal Protocol Finalize Protocol (SOP) PreVal->Protocol Validation Formal Validation Execution Protocol->Validation Report Validation Report Validation->Report Accuracy Accuracy Precision Precision Specificity Specificity Robustness Robustness

Fig. 3: General Workflow for Assay Validation.
Key Validation Parameters and How to Assess Them

The following parameters are essential for demonstrating an assay is "fit for purpose".

Parameter Definition How to Assess Acceptance Criteria (Example)
Accuracy The closeness of test results to the true or reference value. [20]Analyze a reference standard at known concentrations across the assay range.Recovery of 80-120% of the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. [20]Repeatability: Multiple measurements by one analyst on one day. Intermediate Precision: Measurements by different analysts on different days.Coefficient of Variation (CV) ≤ 20%.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, other compounds). [20]Test for interference from structurally similar but inactive compounds and the vehicle (DMSO).No significant signal from interfering components.
Linearity & Range The ability to elicit test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. [6]Analyze a series of dilutions of a standard and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.98.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, temperature). [6]Systematically vary parameters like incubation time (±10%) or temperature (±2°C) and observe the impact on results.Results should remain within the precision limits of the assay.

Conclusion: A Strategic Approach to Validation

The validation of in vitro assays for novel compounds derived from 3-Bromo-1H-indazole-6-carbonitrile is not a single experiment but a systematic process. It begins with foundational cytotoxicity assessments to ensure data integrity, followed by the careful selection and optimization of target-specific assays. By comparing different assay formats—whether for kinases, GPCRs, or epigenetic targets—researchers can choose the technology best suited for their specific question and stage of drug discovery.

Ultimately, adherence to the principles of accuracy, precision, and robustness, as outlined by regulatory bodies, transforms promising laboratory findings into a credible data package. This rigorous, self-validating approach is the cornerstone of scientific integrity and is essential for advancing a novel chemical entity from a synthetic building block to a potential therapeutic agent.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
  • G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
  • Cell Viability Assays. Molecular Devices.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Cell based assays for drug discovery in preclinical settings. Miltenyi Biotec.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • High-quality Epigenetic Assay Services. Reaction Biology.
  • GPCR Assay Services. Reaction Biology.
  • Epigenetic assays for chemical biology and drug discovery.
  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences.
  • Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. CD BioSciences.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Cellular Epigenetics Assays. Thermo Fisher Scientific - US.
  • Epigenetic assays for chemical biology and drug discovery. PMC - NIH.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Assay Valid
  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
  • Q2(R2) Validation of Analytical Procedures.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Synthesis and biological evaluation of indazole deriv
  • 3-Bromo-1H-indazole-6-carbonitrile. MySkinRecipes.
  • FDA Issues Guidance on Analytics and Method Validation.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • 6-Bromo-1H-indazole-3-carbonitrile. Chem-Impex.
  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.

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